3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid
CAS No.: 372144-05-3
Cat. No.: VC13329404
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372144-05-3 |
|---|---|
| Molecular Formula | C28H34N2O6 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
| Standard InChI Key | RFNIKSZJOGGMPH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Synonyms
The compound is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid according to IUPAC guidelines . Its stereochemistry at the second carbon is designated as S-configuration, critical for its biological interactions . Common synonyms include:
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N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine
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(S)-1-Boc-α-(Fmoc-amino)-4-piperidinepropanoic acid
Molecular Architecture
The molecule features three functional domains (Fig. 1):
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Piperidine core: A six-membered nitrogen-containing ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) group.
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Amino acid backbone: A propanoic acid chain with an Fmoc-protected α-amino group.
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Protecting groups:
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₈H₃₄N₂O₆ | |
| Molecular weight | 494.6 g/mol | |
| CAS Registry | 204058-25-3 | |
| XLogP3-AA (lipophilicity) | 4.7 | |
| Rotatable bonds | 9 |
Synthesis and Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a dual-protected amino acid derivative, enabling sequential peptide chain elongation. The Boc and Fmoc groups provide orthogonal protection:
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Fmoc is selectively removed under basic conditions (e.g., 20% piperidine in DMF), exposing the α-amino group for coupling.
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Boc remains intact during Fmoc deprotection but is cleaved in acidic environments (e.g., TFA), facilitating side-chain functionalization .
Structural Advantages
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Piperidine substitution: Enhances conformational rigidity, improving peptide stability.
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Hydrophobicity (XLogP3-AA = 4.7): Promotes solubility in organic solvents like DCM and DMF, critical for SPPS .
Table 2: Key Physicochemical Properties
| Property | Value | Relevance to Synthesis |
|---|---|---|
| Hydrogen bond donors | 2 | Influences solubility in polar solvents |
| Hydrogen bond acceptors | 6 | Affects crystal packing |
| TPSA (Topological Polar Surface Area) | 105.17 Ų | Predicts membrane permeability |
Comparative Analysis of Stereoisomers
Combi-Blocks lists related stereoisomers, underscoring the importance of chirality in bioactivity :
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N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-D-alanine (CAS 313052-00-5): R-configuration at C2.
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DL-alanine variant (CAS 313052-02-7): Racemic mixture for non-stereoselective applications .
Industrial and Research Applications
Medicinal Chemistry
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Peptidomimetics: The piperidine moiety mimics proline residues, inducing β-turn structures in bioactive peptides.
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Drug conjugates: Used to synthesize antibody-drug conjugates (ADCs) with controlled release profiles .
Material Science
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